Methyl 2-(3-methoxyphenyl)-2-oxoacetate
Description
Significance of α-Keto Esters as Versatile Synthons
The utility of α-keto esters as versatile synthons stems from the presence of two adjacent electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the ester. This arrangement allows for a wide range of chemical transformations, including nucleophilic additions, reductions, oxidations, and cycloaddition reactions. Their stability and ease of handling further enhance their appeal in multi-step syntheses.
The reactivity of α-keto esters enables the construction of a multitude of important organic molecules. They serve as precursors for the synthesis of α-hydroxy esters, α-amino acids, and various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active natural products. The ability to participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, further underscores their efficiency and importance in modern synthetic strategies.
Academic Context of Methyl 2-(3-methoxyphenyl)-2-oxoacetate and Related Analogues
This compound is a member of the aryl glyoxylate (B1226380) family, a subset of α-keto esters bearing an aromatic substituent. The presence of the methoxy (B1213986) group on the phenyl ring, and its specific position, significantly influences the electronic properties and, consequently, the reactivity of the molecule.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 83585-22-2 |
This data is compiled from publicly available chemical databases. chemicalbook.com
The synthesis of this compound can be achieved through various methods, including the reaction of 3-methoxyphenylmagnesium bromide with diethyl oxalate (B1200264), followed by esterification. chemicalbook.com
The academic interest in this compound and its isomers—Methyl 2-(2-methoxyphenyl)-2-oxoacetate and Methyl 2-(4-methoxyphenyl)-2-oxoacetate—lies in understanding how the position of the methoxy group (ortho, meta, or para) affects their reactivity and utility in organic synthesis. The electronic effect of the methoxy group, being electron-donating through resonance and weakly electron-withdrawing through induction, can modulate the electrophilicity of the carbonyl carbons. This, in turn, can influence the rates and outcomes of reactions in which these compounds participate.
For instance, research into related methoxy-substituted aryl glyoxylates has demonstrated their application in the synthesis of complex heterocyclic structures through multicomponent reactions. While specific detailed research on the reactivity of the meta-substituted isomer is less prevalent in readily available literature, the principles governing the reactivity of its ortho and para counterparts provide a framework for predicting its behavior. For example, Methyl 2-(2-methoxyphenyl)-2-oxoacetate, a related analogue, is utilized in olefination reactions and has shown potential antifungal properties. The para-substituted analogue, Methyl 2-(4-methoxyphenyl)-2-oxoacetate, has been employed as a building block in the synthesis of furocoumarin derivatives through multicomponent reactions. mdpi.com
The study of these analogues highlights the nuanced control that substituent positioning can exert on the synthetic utility of a molecule. Further academic investigation into the specific reaction kinetics, spectroscopic properties, and application in novel synthetic methodologies of this compound is essential to fully elucidate its potential as a valuable synthon in organic chemistry. Such studies would contribute to a deeper understanding of structure-reactivity relationships within the broader class of α-keto esters.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCAYUURKUXKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 3 Methoxyphenyl 2 Oxoacetate and Analogous Structures
Traditional Synthetic Routes
Traditional methods for the synthesis of α-keto esters have long been established and are still widely used. These routes often involve multi-step procedures and rely on classical organic reactions.
Grignard-Mediated Synthesis with Oxalic Acid Esters
A well-established and versatile method for the synthesis of α-keto esters involves the reaction of a Grignard reagent with a dialkyl oxalate (B1200264). This approach allows for the direct formation of the carbon skeleton of the target molecule.
The synthesis of Methyl 2-(3-methoxyphenyl)-2-oxoacetate can be achieved through a multi-step process starting with the formation of a Grignard reagent from 3-bromoanisole. This organomagnesium compound, 3-methoxyphenylmagnesium bromide, is then reacted with an excess of a dialkyl oxalate, such as diethyl oxalate. orgsyn.org The Grignard reagent adds to one of the ester groups of the dialkyl oxalate to form a tetrahedral intermediate, which then collapses to yield the corresponding ethyl α-keto ester.
To obtain the desired methyl ester, a two-step procedure is subsequently employed. First, the ethyl ester is saponified using a base like potassium hydroxide (B78521) in methanol (B129727) to yield the potassium salt of the α-keto acid. Following the saponification, the salt is then alkylated with methyl iodide to give the final product, this compound. orgsyn.org
Reaction Scheme for Grignard-Mediated Synthesis
| Step | Reactants | Reagents | Product | Yield |
| 1 | 3-Bromoanisole, Magnesium | Diethyl ether (solvent) | 3-Methoxyphenylmagnesium bromide | Not specified |
| 2 | 3-Methoxyphenylmagnesium bromide, Diethyl oxalate | - | Ethyl 2-(3-methoxyphenyl)-2-oxoacetate | Not specified |
| 3 | Ethyl 2-(3-methoxyphenyl)-2-oxoacetate | 1. KOH, Methanol2. Methyl iodide, 1,8-Diazabicyclo[5.4.0]undec-7-ene | This compound | 74% orgsyn.org |
It is crucial to control the reaction conditions, particularly the temperature, during the Grignard addition to prevent the second addition of the Grignard reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol as a byproduct. mdpi.com The use of anhydrous solvents is also essential, as Grignard reagents are highly reactive towards protic solvents like water. organic-chemistry.org
Oxidative Cleavage Approaches (e.g., Tartrate Diesters, Maleate/Fumarate (B1241708) Derivatives)
Oxidative cleavage of carbon-carbon double bonds or other functional groups presents another route to α-keto esters. While specific examples for the synthesis of this compound using tartrate, maleate, or fumarate derivatives as starting materials are not prominently described in the literature, the general principle of ozonolysis of alkenes is a well-known oxidative cleavage method that can be conceptually applied. nih.govorganic-chemistry.org
Ozonolysis involves the reaction of an alkene with ozone to form an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. nih.gov Subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc dust or dimethyl sulfide, cleaves the ozonide to yield aldehydes or ketones. To obtain an α-keto ester, a hypothetical alkene precursor such as methyl 2-(3-methoxyphenyl)acrylate could be subjected to ozonolysis followed by an appropriate workup.
The development of new oxidative cleavage methods should be approached with caution. For instance, a method for the direct synthesis of α-keto esters from β-keto esters using an Oxone/aluminum trichloride (B1173362) system was reported to proceed in high yields under environmentally benign conditions. However, this article was later retracted as the results were found to be not reproducible with fresh aluminum trichloride, suggesting that impurities in the original reagent may have promoted the reaction. This highlights the rigorous validation required for novel synthetic methodologies.
Transesterification and Exchange Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For the synthesis of this compound, this method would be applicable if a different ester, for instance, Ethyl 2-(3-methoxyphenyl)-2-oxoacetate, is available as a starting material.
Under basic conditions, a catalytic amount of a base such as sodium methoxide (B1231860) is used. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. This leads to a tetrahedral intermediate which then expels the ethoxide ion, resulting in the formation of the methyl ester. The reaction is typically carried out in methanol as the solvent to drive the equilibrium towards the desired product.
It is noteworthy that the reactivity of esters in transesterification can be influenced by adjacent functional groups. For example, β-keto esters can be selectively transesterified in the presence of α-keto esters, likely due to the formation of a stable enol intermediate in the β-keto ester.
General Conditions for Base-Catalyzed Transesterification
| Parameter | Condition |
| Substrate | Ethyl 2-(3-methoxyphenyl)-2-oxoacetate |
| Reagent | Sodium methoxide (catalyst) |
| Solvent | Methanol |
| Product | This compound |
Direct Acylation Strategies
Direct acylation of aromatic rings, particularly through the Friedel-Crafts reaction, is a fundamental method for the formation of aryl ketones. This electrophilic aromatic substitution reaction can be adapted for the synthesis of aryl α-keto esters.
The synthesis of an isomer, methyl 2-(4-methoxyphenyl)-2-oxoacetate, can be achieved by the Friedel-Crafts acylation of anisole (B1667542) with an acylating agent like methyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy (B1213986) group of anisole is an ortho-, para-directing group, leading predominantly to the para-substituted product. To synthesize the meta-isomer, this compound, a different starting material or a more complex synthetic strategy would be required, as direct acylation of anisole would not yield the desired product in significant amounts.
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity.
Catalytic and Advanced Synthetic Techniques
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. These advanced techniques offer powerful alternatives to traditional synthetic routes.
Condensation Reactions Utilizing α-Diazocarbonyl Compounds
α-Diazocarbonyl compounds are highly versatile reagents in organic synthesis, capable of undergoing a wide range of transformations, often mediated by transition metal catalysts. The synthesis of α-keto esters from α-diazo esters is a notable application of this chemistry.
One approach involves the oxidation of an α-diazo ester. For example, a copper(I)-catalyzed aerobic oxidation of α-diazoesters using molecular oxygen as the oxidant has been developed to produce α-ketoesters in good yields. This method is applicable to both electron-rich and electron-poor aryl α-diazoesters.
Alternatively, rhodium catalysts are widely used to generate metal carbenes from diazo compounds. These reactive intermediates can then undergo various reactions. While often used for C-H insertion or cyclopropanation reactions, under specific conditions, reactions leading to α-keto esters can be achieved. For instance, the reaction of aryl diazoacetates with water in the presence of a dirhodium acetate (B1210297) catalyst can yield aryl α-keto esters. A synthetic route to this compound has been reported starting from a corresponding diazo precursor, highlighting the utility of this methodology. orgsyn.org
Catalytic Approaches with α-Diazo Esters
| Catalyst System | Reactants | Product Type |
| Copper(I) / O₂ | Aryl α-diazoester | α-Ketoester |
| Dirhodium acetate / H₂O | Aryl α-diazoester | α-Ketoester |
These catalytic methods often proceed under mild conditions and demonstrate high functional group tolerance, making them attractive for the synthesis of complex molecules.
Photocatalytic Transformations for Oxoacetate Generation
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity. The generation of α-keto esters through photocatalytic methods often involves the oxidation of various precursors. While direct photocatalytic synthesis of this compound is not extensively documented, general strategies for α-keto ester formation are applicable.
One common approach involves the visible-light-mediated oxidation of α-hydroxy esters or related compounds. These transformations can be achieved using organic dyes or metal-based photosensitizers that, upon irradiation, initiate an electron transfer process, leading to the formation of radical intermediates that are subsequently oxidized to the corresponding α-keto ester. For instance, a transition-metal-free approach can achieve the synthesis of esters from aldehydes using visible light, showcasing the potential for mild oxidative transformations. rsc.org Another strategy involves the oxidative coupling of photogenerated alkyl radicals with styrenes to access α-alkyl-acetophenones, demonstrating the formation of a ketone adjacent to an aryl ring under photocatalytic conditions. nih.gov
Furthermore, Ru(II)-photocatalyzed, visible-light-mediated reactions have been developed for the preparation of 1,4-ketoesters from α-bromoketones and alkyl enol ethers. researchgate.net These methods highlight the capacity of photoredox catalysis to generate keto-ester functionalities through radical pathways, which could be conceptually applied to the synthesis of aryl oxoacetates from suitable precursors. The key advantage of these methods lies in their ability to operate at room temperature, often with low catalyst loadings and using environmentally benign oxidants like dimethyl sulfoxide (B87167) (DMSO) or even aerial oxygen. nih.govresearchgate.net
Table 1: Examples of Photocatalytic Transformations for Ketone and Ester Synthesis
| Precursors | Photocatalyst | Oxidant | Product Type | Ref. |
|---|---|---|---|---|
| Aldehydes | None (transition-metal free) | Not specified | Esters, Amides | rsc.org |
| Styrenes, Alkyl Radicals | Not specified | DMSO | α-Alkyl-acetophenones | nih.gov |
Chemoenzymatic Synthetic Routes for Enantiomeric Purity
Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis to access highly enantiomerically pure compounds. For α-keto esters like this compound, these routes are primarily focused on the stereoselective reduction of the ketone to produce chiral α-hydroxy esters, which are valuable synthetic intermediates.
A prominent chemoenzymatic approach is Dynamic Kinetic Resolution (DKR) . In this process, a racemic starting material undergoes continuous in-situ racemization while one enantiomer is selectively transformed by an enzyme. frontiersin.org For α-substituted β-keto esters, which have an acidic proton allowing for easy racemization, DKR has been successfully applied using ketoreductases (KREDs). frontiersin.orgacs.org These enzymes, often NADPH-dependent, reduce the keto group with high stereoselectivity. For example, a KRED from Klebsiella pneumoniae was used to convert racemic α-benzyl-substituted β-keto esters into the corresponding β-hydroxy esters with excellent yields (99%) and stereoselectivities (>99% ee and de). acs.org
Another powerful chemoenzymatic method involves a two-step sequence:
Enzymatic Reduction: The prochiral ketone of the α-keto ester is reduced using a biocatalyst, such as whole cells of Saccharomyces cerevisiae, to yield an enantiomerically enriched α-hydroxy ester. researchgate.net
Chemical or Enzymatic Derivatization: The resulting chiral alcohol can then be further functionalized. For instance, lipase-catalyzed aminolysis can convert the α-hydroxy ester into the corresponding α-hydroxy amide. researchgate.net Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are widely used for the kinetic resolution of racemic alcohols and their derivatives through enantioselective acylation or hydrolysis. acs.orgjocpr.com
These chemoenzymatic roadmaps provide efficient access to optically pure building blocks derived from α-keto esters, capitalizing on the high selectivity of enzymes under mild reaction conditions. acs.orgresearchgate.net
Multicomponent Reaction Design
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov Aryl glyoxals and their ester derivatives, such as this compound, are excellent substrates for MCRs due to their dual electrophilic sites (aldehyde/ketone and ester carbonyls). rsc.orgresearchgate.net
The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are the most prominent isocyanide-based MCRs where α-keto esters can be employed.
Passerini Reaction: This reaction typically involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov When using an α-keto ester as the carbonyl component, highly functionalized products can be obtained. The reaction is often faster in apolar solvents, consistent with a concerted mechanism involving a relatively non-polar cyclic transition state. nih.gov
Ugi Reaction: This reaction extends the Passerini reaction by including a primary amine. The four components—a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide—combine to form an α-acylamino carboxamide. The use of α-keto esters in Ugi reactions allows for the synthesis of complex peptide and depsipeptide-like structures. uss.cl
Aryl glyoxals have been extensively used in MCRs to synthesize a wide variety of oxygen-containing heterocycles, such as benzofurans and chromenes. nih.gov For example, a three-component reaction of an aryl glyoxal (B1671930), a phenol, and p-toluenesulfonamide, catalyzed by indium trichloride, yields 2-aryl-3-aminobenzofuran derivatives. nih.gov The reactivity of the aryl glyoxal moiety makes it a prime building block for generating diverse molecular scaffolds in a single, efficient step. rsc.orgresearchgate.net
Stereoselective and Asymmetric Synthesis
The presence of a prochiral ketone in this compound makes it an ideal substrate for stereoselective and asymmetric transformations, enabling the synthesis of valuable chiral building blocks.
Enantioselective Reductions to Chiral Alcohols (e.g., α-Hydroxy Esters)
The enantioselective reduction of the ketone in α-keto esters is a direct and powerful method to produce chiral α-hydroxy esters, which are precursors to many biologically active compounds.
Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation is a benchmark for the enantioselective reduction of ketones, including α- and β-keto esters. nrochemistry.com This method typically employs ruthenium(II) catalysts bearing chiral phosphine (B1218219) ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nrochemistry.com The reduction of β-keto esters using Ru-BINAP catalysts proceeds through the keto tautomer, achieving high yields and excellent enantioselectivities. harvard.edu
Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to using high-pressure hydrogen gas, often employing formic acid or isopropanol (B130326) as the hydrogen source. The Noyori-Ikariya catalysts , such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are highly effective for the ATH of various ketones. acs.org A significant advancement is the application of ATH in the dynamic kinetic resolution (DKR) of β-aryl α-keto esters. nih.govorganic-chemistry.orgbohrium.com Using a specially designed (arene)RuCl(monosulfonamide) catalyst, this process can generate three contiguous stereocenters through a reduction/lactonization sequence, affording trisubstituted γ-butyrolactones with high diastereoselectivity and enantioselectivity (up to 94:6 er). nih.govorganic-chemistry.org
Table 2: Asymmetric Hydrogenation of α-Keto Ester Derivatives
| Reaction Type | Catalyst System | Product Type | Stereoselectivity | Ref. |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru(II)-BINAP | α-Hydroxy Ester | High ee | nrochemistry.comharvard.edu |
| Asymmetric Transfer Hydrogenation (DKR) | (arene)RuCl(monosulfonamide) | γ-Butyrolactone | >20:1 dr, up to 94:6 er | nih.govorganic-chemistry.org |
Chiral Organocatalysis in α-Keto Ester Functionalization
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric reactions, has become a cornerstone of modern synthetic chemistry. For α-keto esters, organocatalysts can activate the substrate towards nucleophilic attack, enabling a variety of enantioselective C-C and C-N bond-forming reactions at the α-position.
Vinylogous Mukaiyama Aldol (B89426) Reaction: A highly enantioselective vinylogous Mukaiyama aldol reaction between silyloxy dienol ethers and α-keto esters has been developed using a bifunctional organocatalyst. researchgate.net This reaction, catalyzed by a hydrogen-bond-donor-based catalyst, results in the formation of multifunctional chiral tertiary alcohols that also contain an α,β-unsaturated aldehyde moiety, with excellent enantiocontrol. This transformation provides a powerful method for asymmetric four-carbon chain extension. researchgate.net
α-Amination Reactions: The direct asymmetric α-amination of 2-keto esters can be achieved using chiral catalysts. For instance, chiral bisoxazoline-copper(II) complexes catalyze the reaction between 2-keto esters and azodicarboxylates, which serve as the nitrogen source. researchgate.netresearchgate.net This reaction proceeds with high yields and excellent enantioselectivities, providing a direct route to optically active syn-β-amino-α-hydroxy esters after subsequent reduction of the keto group. researchgate.net This approach demonstrates the ability of chiral Lewis acid catalysts to control the facial selectivity of the enolate attack on the electrophilic nitrogen source.
Biocatalytic Approaches for Enantioselective Product Formation
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for the synthesis of chiral molecules. nih.gov Enzymes, particularly ketoreductases (KREDs), are exceptionally well-suited for the asymmetric reduction of the prochiral ketone in this compound to produce the corresponding chiral methyl (R)- or (S)-2-hydroxy-2-(3-methoxyphenyl)acetate.
Ketoreductases, which belong to the broader class of alcohol dehydrogenases (ADHs), catalyze the NADH or NADPH-dependent reduction of ketones with typically high enantioselectivity. nih.govmdpi.com A wide range of KREDs are commercially available or can be produced through recombinant expression in microorganisms like E. coli. mdpi.com By screening a panel of KREDs, it is often possible to identify enzymes that produce either the (R)- or (S)-alcohol with high enantiomeric excess (>99% ee). frontiersin.org
The application of KREDs in a Dynamic Kinetic Resolution (DKR) process is particularly powerful for substrates with a racemizable stereocenter adjacent to the ketone. frontiersin.orgnih.gov For α-substituted β-keto esters, KREDs can reduce one enantiomer of the rapidly interconverting substrate, leading to a single diastereomeric product in high yield and stereopurity. frontiersin.org This strategy has been successfully applied to the synthesis of chiral α-alkyl-β-hydroxy esters and 1,2-amino alcohols. frontiersin.orgnih.gov The mild reaction conditions (aqueous buffer, room temperature) and exquisite selectivity make biocatalysis a preferred method for producing valuable chiral pharmaceutical intermediates. nih.govmdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate |
| Dimethyl sulfoxide (DMSO) |
| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) |
| p-Toluenesulfonamide |
| Indium trichloride |
| Formic acid |
| Isopropanol |
| Azodicarboxylates |
Chemical Transformations and Reactivity Profiles
Fundamental Reaction Pathways of the α-Keto Ester Moiety
The α-keto ester functional group is characterized by two adjacent carbonyl groups, which significantly influence each other's reactivity. The electron-withdrawing nature of the ester group enhances the electrophilicity of the adjacent keto carbonyl carbon, making it a prime target for nucleophilic attack.
Nucleophilic Addition Reactions at the Carbonyl Center
The ketone carbonyl carbon in methyl 2-(3-methoxyphenyl)-2-oxoacetate is highly susceptible to nucleophilic addition. A variety of nucleophiles can attack this electrophilic center, leading to the formation of a tetrahedral intermediate. Subsequent protonation yields the corresponding tertiary alcohol. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the protonation of the resulting alkoxide ion. nih.gov
The reactivity of the carbonyl group can be influenced by both steric and electronic factors. While aldehydes are generally more reactive than ketones due to reduced steric hindrance, the presence of the adjacent ester group in α-keto esters enhances the electrophilicity of the ketone carbonyl. nih.gov
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Type |
| Grignard Reagents (R-MgX) | Tertiary Alcohols |
| Organolithium Reagents (R-Li) | Tertiary Alcohols |
| Hydride Reagents (e.g., NaBH₄) | α-Hydroxy Esters |
| Cyanide (CN⁻) | Cyanohydrins |
This table presents generalized outcomes of nucleophilic additions to α-keto esters.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The carbonyl group of this compound can undergo condensation reactions with various nitrogen and oxygen-based nucleophiles, such as amines and alcohols. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new double bond.
Reaction with primary amines or their derivatives, like hydrazine, leads to the formation of imines or hydrazones, respectively. These reactions are often crucial in the synthesis of heterocyclic compounds. For instance, the condensation with hydrazine derivatives can be a key step in the formation of pyridazine and other nitrogen-containing ring systems.
Similarly, in the presence of an acid catalyst, alcohols can react with the keto group to form hemiacetals and subsequently acetals. This reaction is reversible and can be used as a protecting group strategy for the carbonyl functionality.
Decarboxylation Mechanisms and Resulting Derivatives
While the direct decarboxylation of α-keto esters is not a common transformation, the corresponding α-keto acids can undergo decarboxylation, particularly upon heating. msu.edu This process typically involves the loss of carbon dioxide to yield an acyl anion equivalent, which can then be protonated to form an aldehyde. The stability of the resulting carbanion intermediate plays a crucial role in the facility of the decarboxylation reaction. msu.edu
More relevant to α-keto esters is the Krapcho decarboxylation, which is applicable to esters bearing an electron-withdrawing group at the β-position. libretexts.org However, for this compound, this specific reaction is not directly applicable as it lacks the required β-substituent.
Reactions Involving the Methoxyphenyl Moiety
The methoxyphenyl group in this compound is an activated aromatic ring, susceptible to electrophilic attack. The methoxy (B1213986) group is an ortho-, para-directing and activating substituent.
Electrophilic Aromatic Substitution Reactions
The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Due to steric hindrance from the adjacent α-keto ester group, electrophilic attack is most likely to occur at the para position (position 5) and the other ortho position (position 2) relative to the methoxy group. The α-keto ester group itself is a deactivating and meta-directing group. Therefore, the regiochemical outcome of electrophilic substitution will be a balance between the activating effect of the methoxy group and the deactivating effect of the α-keto ester moiety.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro and 4-Nitro derivatives |
| Bromination | Br₂, FeBr₃ | 2-Bromo and 4-Bromo derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl derivative (major due to sterics) |
This table provides predicted outcomes based on general principles of electrophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions
The methoxyphenyl moiety can also participate in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To undergo these reactions, the aromatic ring typically needs to be functionalized with a suitable leaving group, such as a halide or a triflate.
Alternatively, the compound could potentially be converted into an organometallic reagent, for example, through directed ortho-metalation, where the methoxy group directs the deprotonation of an adjacent ortho-proton by a strong base like n-butyllithium. The resulting aryllithium species can then react with various electrophiles.
Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions, which typically employ palladium catalysts. For instance, if a bromo or iodo substituent were introduced onto the methoxyphenyl ring, it could then participate in a Suzuki coupling with a boronic acid to form a biaryl structure.
Advanced Organic Transformations
The unique structural arrangement of this compound, featuring an ester group directly attached to a ketone carbonyl, renders the ketone exceptionally electrophilic and susceptible to a wide range of chemical transformations.
Pericyclic and Electrocyclic Processes (e.g., Diels-Alder, Ene Reactions)
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The rate of this reaction is significantly accelerated when the dienophile possesses strong electron-withdrawing groups. masterorganicchemistry.com The α-ketoester group in this compound serves as a potent activating group, making the ketone's C=O bond a potential heterodienophile for reaction with electron-rich dienes (an inverse-demand hetero-Diels-Alder reaction) to form dihydropyran derivatives.
Similarly, the carbonyl group can participate in Ene reactions. For instance, the intramolecular carbonyl-ene reaction of α-ketoesters has been utilized as a key step in the synthesis of complex natural products, leading to the formation of highly substituted cyclopentanol derivatives upon heating. beilstein-journals.org This suggests that under appropriate conditions, this compound could undergo similar transformations.
Multicomponent Condensations (e.g., Mannich, Aldol (B89426), Wittig, Prins, Acyloin)
Multicomponent reactions (MCRs), which involve three or more reactants combining in a single synthetic operation, are highly efficient for building molecular complexity. caltech.edu Although no specific MCRs involving this compound are prominently documented, the reactivity of the α-ketoester function suggests its potential as a carbonyl component.
The Mannich reaction, for example, is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound (like a ketone). wikipedia.org In a typical Mannich reaction, this compound would not serve as the active hydrogen component due to the lack of α-protons adjacent to the ketone. However, it could theoretically act as the carbonyl electrophile, reacting with a pre-formed enamine or enol, though this is a less common variant.
Aldol-type reactions are also plausible. While the target compound cannot self-condense, it can act as an electrophilic partner in a crossed-aldol reaction with an enolizable ketone or aldehyde, yielding a β-hydroxy-α-ketoester.
Redox Reactions (e.g., Catalytic Hydrogenation, Complex Metal Hydride Reductions, Wolff-Kishner, Clemmensen)
The reduction of the ketone in α-ketoesters is a well-established transformation. For this compound, this reaction is expected to proceed with high selectivity for the ketone over the ester, yielding the corresponding α-hydroxy ester, Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate.
Catalytic hydrogenation of the analogous compound, methyl benzoylformate, has been extensively studied, achieving high yields and enantioselectivities when chiral catalysts are employed. chemicalbook.comresearchgate.net These reactions typically utilize platinum or copper-based catalysts under mild conditions to produce optically active methyl mandelate derivatives. chemicalbook.comresearchgate.net Similar outcomes can be anticipated for the 3-methoxy substituted analogue.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Pt-alumina/MeOCD | Methyl Benzoylformate | (R)-Methyl Mandelate | 50-80% | - | chemicalbook.com |
| CD@Cu cathode | Methyl Benzoylformate | (R)-Methyl Mandelate | 78% | 94% | researchgate.net |
| Saccharomyces cerevisiae | Methyl Benzoylformate | (R)-Methyl Mandelate | >99% | 99.4% | chemicalbook.com |
Stronger reducing conditions typical of Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, acid) reductions, which typically reduce ketones to methylene groups, are generally not compatible with the ester functionality and may lead to a mixture of products or complete decomposition.
Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation)
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones using peroxyacids like m-CPBA. wikipedia.orgnrochemistry.com For an acyclic α-ketoester such as this compound, two potential migration pathways exist: migration of the 3-methoxyphenyl (B12655295) group or migration of the methoxycarbonyl group.
The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the ketone carbonyl. The established order is generally tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org In this case, the 3-methoxyphenyl group has a significantly higher migratory aptitude than the methoxycarbonyl group. Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield an anhydride, specifically acetic (3-methoxyphenyl)formic anhydride, through the selective migration of the aryl group. The stereochemistry of the migrating group is retained during the process. organicchemistrytutor.com
Ylide Chemistry (e.g., Wittig, Horner-Wadsworth-Emmons, Corey-Chaykovsky)
The electrophilic ketone of this compound is a prime substrate for reactions with various ylides.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : These reactions convert ketones into alkenes. wikipedia.orglibretexts.org The Wittig reaction uses a phosphonium ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org The HWE reaction is often preferred for reacting with ketones due to the higher nucleophilicity of the phosphonate carbanion. alfa-chemistry.com Reaction of this compound with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, would be expected to produce the corresponding α,β-unsaturated ester. HWE reactions with stabilized ylides typically exhibit high (E)-stereoselectivity. nrochemistry.com
Corey-Chaykovsky Reaction : This reaction utilizes sulfur ylides (e.g., dimethyloxosulfonium methylide or dimethylsulfonium methylide) to convert ketones into epoxides. wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic addition of the ylide to the carbonyl, followed by intramolecular displacement of the sulfonium group to form the three-membered oxirane ring. alfa-chemistry.comyoutube.com Treatment of this compound with a sulfur ylide is expected to cleanly yield the corresponding terminal epoxide, Methyl 2-(3-methoxyphenyl)-2-methyloxirane-2-carboxylate.
| Ylide Type | Reagent Example | Carbonyl Substrate | Expected Product Type |
| Phosphorus Ylide (Wittig) | Ph₃P=CH₂ | Ketone | Alkene |
| Phosphonate Carbanion (HWE) | (EtO)₂P(O)CH₂CO₂Et | Ketone | (E)-Alkene |
| Sulfur Ylide (Corey-Chaykovsky) | Me₂S(O)=CH₂ | Ketone | Epoxide |
Carbene Insertion Reactions
Carbene insertion reactions typically involve the formation of a highly reactive carbene intermediate, often from a diazo compound, which then inserts into a C-H or other σ-bond. nih.gov The literature on carbene chemistry involving α-ketoesters primarily describes their synthesis via the reaction of carbenes with other molecules (e.g., formal insertion into a C-C bond of a 1,3-dicarbonyl compound) or the use of α-diazoesters to generate carbenes for insertion into Si-H or S-H bonds. nih.govacs.orgorganic-chemistry.org
Direct carbene insertion into the structure of this compound is not a commonly reported transformation. Theoretically, a carbene could insert into the C-H bonds of the methoxy group or the aromatic ring, but such reactions would likely be unselective without a directing group. Therefore, while carbene chemistry is a powerful tool in organic synthesis, the role of this compound in such reactions is not well-defined as a substrate.
Heterocyclization Reactions for Complex Ring Systems
The 1,2-dicarbonyl motif inherent to this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. Its reaction with dinucleophiles, particularly 1,2-diamines, provides a direct route to fused ring systems of significant interest in medicinal and materials chemistry.
Quinoxaline Synthesis:
A prominent example of this reactivity is the condensation reaction with ortho-phenylenediamines to form quinoxalines. This reaction, known as the Hinsberg quinoxaline synthesis, proceeds by the sequential condensation of the two amine groups with the two carbonyl functionalities of the α-ketoester. The reaction is typically catalyzed by acid and involves the formation of a dihydroquinoxaline intermediate, which then aromatizes, often through oxidation or elimination of water, to yield the stable quinoxaline ring system nih.govorientjchem.org.
For this compound, reaction with benzene-1,2-diamine would yield methyl (3-(3-methoxyphenyl)quinoxalin-2-yl)carboxylate. The reaction mechanism involves an initial nucleophilic attack of one amine group on the more electrophilic keto-carbonyl, followed by cyclization and dehydration to form the heterocyclic ring.
Table 1: Proposed Synthesis of a Quinoxaline Derivative
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Pictet-Spengler Reaction:
Furthermore, the carbonyl group of this compound can participate in the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone wikipedia.orgnih.gov. In this context, this compound would serve as the ketone component. Reaction with a β-arylethylamine, such as tryptamine, under acidic conditions would first lead to the formation of an iminium ion intermediate. Subsequent intramolecular electrophilic attack of the activated imine carbon onto the electron-rich aromatic ring of the tryptamine (the indole (B1671886) nucleus) results in the formation of a new six-membered ring, yielding complex polycyclic structures like tetrahydro-β-carbolines wikipedia.orgjk-sci.comnsf.govresearchgate.net. The presence of the methoxy group on the phenyl ring of the ketoester can influence the electronic properties and reactivity of the carbonyl group, but the fundamental reaction pathway remains a powerful method for constructing alkaloid-like scaffolds.
Photochemical Reactions (e.g., Paternò-Büchi Reaction)
The photochemical behavior of aryl α-ketoesters like this compound is characterized by the reactivity of the carbonyl group upon excitation with UV light. These reactions provide pathways to unique molecular architectures that are often difficult to access through thermal methods.
Paternò-Büchi Reaction:
One of the most significant photochemical reactions for carbonyl compounds is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an electronically excited carbonyl group and a ground-state alkene to form a four-membered oxetane ring wikipedia.orgnih.govrsc.org. Upon absorption of UV light, the carbonyl group of this compound is promoted to an excited state (singlet or triplet). This excited species can then react with an alkene. The reaction mechanism is generally believed to proceed via a biradical intermediate, formed by the initial bonding of the carbonyl oxygen to one of the alkene carbons rsc.orgcambridgescholars.com. Subsequent ring closure of this biradical yields the oxetane product.
The regioselectivity of the Paternò-Büchi reaction is influenced by the stability of the potential biradical intermediates. For benzoylformate esters, reaction with electron-rich alkenes is a well-established method for oxetane synthesis organic-chemistry.org. For instance, the reaction of this compound with an alkene such as 2-methyl-2-butene would be expected to yield a mixture of isomeric oxetanes, with the major product arising from the more stable biradical intermediate.
Table 2: Proposed Paternò-Büchi Reaction
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
|---|
Intramolecular Photoreactions:
In addition to intermolecular reactions, alkyl phenylglyoxylates can undergo intramolecular photochemical processes. If the alkyl chain of the ester contains a double bond, an intramolecular Paternò-Büchi reaction can occur, leading to the formation of bicyclic oxetane systems capes.gov.br. Another key intramolecular process is the Norrish Type II reaction, which involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate acs.org. This intermediate can then undergo cyclization to form cyclobutanol derivatives or fragmentation to yield an enol and an alkene. For this compound itself, this pathway is not possible due to the lack of γ-hydrogens on the methyl group. However, for analogous esters with longer alkyl chains (e.g., ethyl or propyl), this reaction pathway would be a competing process alongside intermolecular reactions acs.org.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insight into the chemical environment of individual atoms.
One-Dimensional NMR (¹H, ¹³C NMR) for Structural Elucidation
One-dimensional NMR provides fundamental information about the molecular framework. The ¹H NMR spectrum identifies the number of distinct proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon atoms.
For Methyl 2-(3-methoxyphenyl)-2-oxoacetate, the expected proton signals would correspond to the aromatic protons of the methoxy-substituted phenyl ring, the methoxy (B1213986) group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents. The aromatic protons would exhibit complex splitting patterns due to their coupling with each other.
The ¹³C NMR spectrum is anticipated to show distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy and methyl ester groups. The downfield chemical shifts of the carbonyl carbons are particularly characteristic.
As of this writing, specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in publicly accessible scientific literature and spectral databases. The information presented is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY/ROESY) for Connectivity and Stereochemistry
To establish the precise connectivity of atoms within the molecule, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. For a small molecule like this compound, these experiments could help confirm through-space relationships between, for example, the methoxy protons and the ortho-aromatic proton.
Detailed experimental data from 2D NMR studies for this specific compound are not currently available in the reviewed literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula by distinguishing between compounds with the same nominal mass. For this compound, the molecular formula is C₁₀H₁₀O₄, corresponding to a monoisotopic mass of 194.0579 Da. HRMS analysis would be expected to confirm this value with high accuracy (typically within 5 ppm).
Table 1: HRMS Data for this compound
| Molecular Formula | Calculated Mass (Da) |
|---|
This table reflects the theoretical exact mass. Experimental HRMS data from published sources for this compound could not be located.
Ionization Methods (e.g., Electrospray Ionization (ESI-MS))
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated or forms adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The resulting mass spectrum would show peaks corresponding to these species, allowing for the confirmation of the molecular weight.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to display several key absorption bands:
Strong, distinct stretching vibrations for the two carbonyl (C=O) groups (ketone and ester) in the region of 1680-1750 cm⁻¹. The exact positions can help distinguish between the two.
C-O stretching vibrations for the ester and the methoxy ether linkage, typically found in the 1000-1300 cm⁻¹ region.
C-H stretching vibrations for the aromatic and methyl groups, usually observed around 2850-3100 cm⁻¹.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | ~1735-1750 |
| C=O (Ketone) | Stretching | ~1680-1700 |
| C-O (Ester/Ether) | Stretching | ~1000-1300 |
| Aromatic C=C | Stretching | ~1450-1600 |
| Aromatic C-H | Stretching | ~3000-3100 |
This table represents predicted values based on characteristic group frequencies. Published experimental IR or Raman spectra for this specific compound were not found.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that provides a unique "fingerprint" of the molecule.
For this compound, the key functional groups include an aromatic ring, an ether, a ketone, and an ester. The IR spectrum would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within these groups. For instance, the carbonyl (C=O) stretching vibrations of the ketone and ester groups are typically strong and sharp, appearing in the region of 1670-1780 cm⁻¹. The presence of conjugation with the aromatic ring can shift these frequencies. The aromatic ring itself will produce signals from C=C stretching in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O stretching vibrations from the ether and ester groups are also readily identifiable.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| α-Keto group | C=O Stretch | 1680 - 1715 |
| Ester group | C=O Stretch | 1735 - 1750 |
| Ether | C-O Stretch (Aryl-Alkyl) | 1200 - 1275 |
| Ester | C-O Stretch | 1000 - 1300 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The parts of a molecule that absorb UV or visible light are known as chromophores. In this compound, the primary chromophore is the 3-methoxyphenyl (B12655295) group in conjugation with the α-keto-ester system.
Aromatic compounds typically exhibit multiple absorption bands in the UV region. libretexts.org For a substituted benzene (B151609) ring like the one in this molecule, characteristic absorptions corresponding to π → π* transitions are expected. The presence of the carbonyl and methoxy groups as substituents on the aromatic ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. quimicaorganica.org The n → π* transition of the carbonyl groups may also be observed as a weaker absorption band at a longer wavelength. researchgate.net
Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Chromophore System | Expected λmax (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~200 - 220 |
| π → π* (Conjugated System) | Phenyl-Keto-Ester | ~250 - 290 |
Chromatographic Methods for Purity and Enantiomeric Excess Assessment
Gas Chromatography (GC-FID)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. birchbiotech.com When coupled with a Flame Ionization Detector (FID), it becomes an excellent method for assessing the purity of a substance. The sample is vaporized and carried by an inert gas through a column, which separates the components based on their boiling points and interactions with the stationary phase. birchbiotech.com
For purity assessment of this compound, a sample would be dissolved in a suitable solvent and injected into the GC system. The FID generates a signal proportional to the amount of organic compound eluting from the column. The resulting chromatogram displays peaks for each component. The purity of the target compound is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak). youtube.com This method is effective for detecting any volatile impurities. birchbiotech.com
Table 3: Typical Parameters for GC-FID Purity Analysis
| Parameter | Description |
|---|---|
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped oven temperature (e.g., initial temp 100°C, ramp to 250°C) to ensure separation of components with different boiling points. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For purity assessment, HPLC is frequently used with a Diode-Array Detector (DAD) or a UV detector.
The purity of this compound can be determined by dissolving the sample in an appropriate mobile phase and injecting it into the HPLC system. The components are separated based on their differential partitioning between the mobile phase and the stationary phase in the column. The detector records the absorbance at a specific wavelength where the compound absorbs strongly. Similar to GC, the percentage purity is calculated from the relative area of the main peak in the resulting chromatogram.
Table 4: General Conditions for HPLC Purity Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 column is commonly used for moderately polar organic compounds. |
| Mobile Phase | A mixture of an organic solvent (e.g., Acetonitrile or Methanol) and water, often with a buffer. |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Detection | UV detector set to a wavelength of maximum absorbance (λmax) of the compound. |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is recognized as a powerful tool for the separation of enantiomers, particularly in the pharmaceutical industry. chiraltech.com This technique often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption. irb.hr Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are employed to achieve resolution of enantiomers. chiraltech.com
However, it is crucial to note that this compound is an achiral molecule. It does not possess a stereocenter and therefore does not exist as a pair of enantiomers. Consequently, the assessment of enantiomeric excess for this specific compound is not applicable. While SFC is a leading technique for chiral separations, it would not be employed for this purpose on an achiral compound like this compound. The technique would be relevant for related chiral keto esters, where determining the enantiomeric ratio is essential. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic organic chemistry for qualitatively monitoring the progress of a reaction. Its simplicity, speed, and low cost make it an invaluable tool for determining the point of reaction completion, checking the purity of starting materials and products, and optimizing reaction conditions.
In the context of reactions involving this compound, such as its synthesis or subsequent transformation, TLC is employed to track the consumption of reactants and the formation of the product. A typical setup involves using a silica (B1680970) gel plate as the stationary phase, which is a polar adsorbent. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen based on the polarity of the compounds to be separated.
For aromatic esters like this compound, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is adjusted to achieve optimal separation of the spots on the TLC plate. For instance, a mobile phase of n-hexane:ethyl acetate (5:1) is often effective for monitoring the synthesis of related aromatic esters. walisongo.ac.id The progress of the reaction is monitored by spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials.
The separation on the TLC plate is based on the principle of differential adsorption. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds travel further up the plate, giving a higher Rf value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Visualization of the separated spots is typically achieved under UV light (254 nm), as the aromatic rings in the reactant and product are UV-active. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.
Table 1: Representative TLC Data for Reaction Monitoring
| Compound Category | Stationary Phase | Mobile Phase (v/v) | Rf Value (Approximate) | Visualization |
| Aromatic Reactant (e.g., 3-Methoxybenzaldehyde) | Silica Gel 60 F254 | 20% Ethyl Acetate in Hexane | 0.4 - 0.6 | UV (254 nm) |
| Aromatic Ester Product (e.g., this compound) | Silica Gel 60 F254 | 20% Ethyl Acetate in Hexane | 0.3 - 0.5 | UV (254 nm) |
Note: Rf values are dependent on the exact conditions (temperature, saturation of the chamber, specific batch of silica plates) and should be considered as illustrative.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic positions can be determined with high precision.
For Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in methyl t-butyl ether. researchgate.netresearchgate.net The analysis revealed a monoclinic crystal system with the space group P21/c. nih.gov The structure confirmed the connectivity of the atoms and provided detailed metric parameters. In this particular structure, the dihedral angle between the mean planes of the two benzene rings was found to be 4.4 (2)°. nih.govresearchgate.netresearchgate.net The crystal packing was stabilized by weak C—H···O hydrogen bonds, which connect the molecules in the crystal lattice. nih.govresearchgate.netresearchgate.net
Such detailed structural information is crucial for understanding intermolecular interactions in the solid state, which can influence the physical properties of the material, such as its melting point and solubility. It also serves as a benchmark for computational chemistry studies.
Table 2: Representative Crystallographic Data for a Related Compound (Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate) nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₇H₁₆O₄ |
| Formula Weight | 284.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 31.6697 (11) |
| b (Å) | 7.5883 (2) |
| c (Å) | 12.5915 (6) |
| β (°) | 108.514 (4) |
| Volume (ų) | 2869.4 (2) |
| Z | 8 |
| Temperature (K) | 123 |
| Radiation | Cu Kα |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density, which is a simpler quantity. This approach is employed to analyze electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (Eg), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. DFT calculations also provide other key electronic property descriptors, which are summarized in the table below.
| Property | Symbol | Description |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap | Eg | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
| Ionization Potential | I | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |
| Electron Affinity | A | The energy released when an electron is added to the molecule (approximated as -ELUMO). |
| Global Hardness | η | Measures resistance to change in electron distribution (approximated as (I-A)/2). |
| Softness | σ | The reciprocal of global hardness; measures the capacity of a molecule to receive electrons. |
| Electronegativity | χ | The power of an atom to attract electrons to itself (approximated as (I+A)/2). |
For Methyl 2-(3-methoxyphenyl)-2-oxoacetate, DFT calculations would involve optimizing the molecular geometry to find its most stable three-dimensional structure. Following optimization, the electronic properties would be calculated to predict its reactivity patterns. Different functionals, such as B3LYP or PBE, combined with various basis sets like 6-311G(d,p) or Def2-TZVP, can be used to achieve a balance between computational cost and accuracy.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers reliable methods for predicting spectroscopic data, which is invaluable for structure elucidation and verification. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly important for characterizing organic molecules. Theoretical calculations can predict 1H and 13C NMR chemical shifts by computing the magnetic shielding tensors for each nucleus in the molecule.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in DFT calculations to predict NMR isotropic shielding values. These calculated shielding values (σcalc) are then converted to chemical shifts (δpred) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δpred = σref - σcalc.
The accuracy of these predictions has improved significantly, with machine learning models now capable of achieving mean absolute errors (MAEs) as low as 0.16 ppm for 1H shifts and 2.05 ppm for 13C shifts when compared to experimental data. For a molecule like this compound, these predictive methods can help assign peaks in an experimental spectrum and confirm its proposed structure. The correlation between computed and experimental chemical shifts is often analyzed to validate the computational model.
Molecular Modeling and Dynamics
Molecular modeling techniques explore the physical movements and conformational possibilities of a molecule, providing a dynamic picture of its behavior.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the ester and methoxy (B1213986) groups in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest potential energy) and to understand the energy barriers between them.
A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space. This involves systematically changing a specific dihedral angle (the angle between four atoms) and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the low-energy conformers as minima and the transition states between them as maxima. This analysis helps to understand the flexibility of the molecule and which shapes it is most likely to adopt. Such studies are crucial for understanding how the molecule might interact with biological targets or other reagents.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Interactions, Tetrel Bonding)
The non-covalent interactions that a molecule can form with its environment are critical to its physical properties and biological activity. Computational methods can identify and quantify these interactions. For this compound, several types of interactions are possible:
Hydrogen Bonding: The oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds may also be present, contributing to the crystal packing of the molecule.
π-Interactions: The methoxy-substituted phenyl ring can participate in π-π stacking with other aromatic rings or in C-H···π interactions.
Tetrel Bonding: A more recently understood interaction, the tetrel bond, involves an electrophilic region (a σ-hole) on a Group 14 atom (like the carbonyl carbon) interacting with a nucleophile. Studies have shown that the carbon atom of a methyl group can also participate in tetrel bonding, especially when bonded to an electron-withdrawing group. In this compound, the carbonyl carbons could potentially act as tetrel bond donors.
These interactions can be analyzed using DFT calculations and Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal lattice.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting and understanding a molecule's reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, visualizing the charge distribution.
The MEP surface is color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the carbonyl, ester, and methoxy groups, identifying them as sites for hydrogen bond acceptance or interaction with electrophiles. Positive potential (blue) might be found around the hydrogen atoms. The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species.
Topological Analysis of Electron Density (e.g., Bader's Theory of Atoms-in-Molecules)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the electron density to partition a molecule into atomic basins. ias.ac.inresearchgate.net This analysis reveals the nature of chemical bonds and intermolecular interactions through the identification of critical points in the electron density. ias.ac.inresearchgate.net
For this compound, a topological analysis would involve calculating the electron density (ρ) and its Laplacian (∇²ρ) throughout the molecule. The key aspects of this analysis would include:
Bond Critical Points (BCPs): Locating the BCPs between atoms would allow for the characterization of the chemical bonds. The values of ρ and ∇²ρ at these points distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. For instance, the C-C bonds within the phenyl ring and the C=O and C-O bonds of the ester and keto groups would be analyzed to quantify their covalent character.
Ring Critical Points (RCPs): An RCP would be expected within the 3-methoxyphenyl (B12655295) ring, characterizing its cyclic electronic structure.
Cage Critical Points (CCPs): The presence of CCPs would indicate more complex three-dimensional electronic topologies, though they are less likely in a molecule with the structure of this compound.
Atomic Properties: By integrating properties over the atomic basins, one could determine atomic charges, volumes, and energies, providing a detailed picture of the electron distribution and reactivity sites within the molecule.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
Transition State Localization and Energy Barrier Calculations
For any chemical transformation involving this compound, such as its synthesis or subsequent reactions, computational methods can be used to locate the transition state (TS) structures. mdpi.com The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
The process involves:
Proposing a reaction pathway.
Optimizing the geometries of the reactants, products, and a guessed structure for the transition state.
Performing a frequency calculation to confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). A higher barrier indicates a slower reaction rate. For example, in the synthesis of this compound, the energy barriers for different potential pathways could be calculated to determine the most favorable route. chemicalbook.com
Reaction Coordinate Analysis
Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the reaction pathway from the transition state down to the reactants and products. This analysis confirms that the located transition state indeed connects the desired reactants and products. It provides a detailed view of the geometric and electronic changes that occur throughout the reaction, such as bond breaking and formation. mdpi.com
Enzyme-Substrate Docking and Molecular Dynamics Simulations
This compound, as an α-keto ester, is a potential substrate for various enzymes, particularly oxidoreductases that catalyze its reduction to the corresponding α-hydroxy ester. Computational methods are crucial for understanding these interactions.
Prediction of Substrate Binding Modes in Biocatalytic Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (substrate) when it binds to a receptor (enzyme active site). researchgate.netnih.gov For this compound, docking studies could be performed with various enzymes to:
Identify potential biocatalysts for its transformation.
Predict the binding pose of the substrate within the enzyme's active site.
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex.
The binding affinity, often estimated as a docking score or binding energy, can be used to rank different enzymes or different binding modes.
A hypothetical docking study of this compound into an oxidoreductase active site is detailed in the table below.
| Parameter | Description |
| Enzyme Target | A candidate oxidoreductase (e.g., a member of the short-chain dehydrogenase/reductase family). |
| Ligand | This compound. |
| Docking Software | AutoDock, GOLD, or similar programs. |
| Predicted Binding Pose | The α-keto group positioned near the NAD(P)H cofactor and catalytic residues (e.g., Tyr, Ser, Lys). The 3-methoxyphenyl group would likely occupy a hydrophobic pocket. |
| Key Interactions | Potential hydrogen bonds between the keto-carbonyl oxygen and active site residues (e.g., Tyr-OH). Hydrophobic interactions between the phenyl ring and nonpolar residues. |
| Binding Energy (Est.) | A negative value indicating favorable binding, with the magnitude suggesting the strength of the interaction. |
Elucidation of Stereoselectivity Mechanisms in Enzymatic Transformations
Many enzymatic reactions are highly stereoselective. The reduction of the prochiral ketone in this compound can lead to either the (R)- or (S)-α-hydroxy ester. Molecular dynamics (MD) simulations can provide insights into the origins of this stereoselectivity. nih.gov
MD simulations model the dynamic behavior of the enzyme-substrate complex over time, providing a more realistic picture than static docking. chemrxiv.org By running simulations for the substrate in different orientations that would lead to the (R) or (S)-product, one can:
Calculate the free energy of binding for each orientation. The orientation with the lower binding free energy is more likely to be productive.
Analyze the stability of the near-attack conformations, where the substrate is optimally positioned for hydride transfer from the cofactor.
Identify specific amino acid residues that sterically or electronically favor one orientation over the other, thus controlling the stereochemical outcome.
A summary of how MD simulations could be applied is presented below.
| Simulation Aspect | Objective |
| System Setup | The enzyme-substrate-cofactor complex solvated in a water box with counter-ions. |
| Simulation Time | Nanoseconds to microseconds, to allow for sufficient conformational sampling. |
| Analysis of Trajectories | Root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis. |
| Free Energy Calculations | Methods like umbrella sampling or metadynamics can be used to calculate the free energy profile along the reaction coordinate for the formation of both stereoisomers. |
| Outcome | A quantitative understanding of why the enzyme produces one stereoisomer preferentially. |
While these computational approaches are standard in the field of biocatalysis, specific studies focusing on this compound are not prominently featured in the scientific literature, highlighting an area for future research.
Applications in Organic Synthesis and Advanced Materials
Role as Key Building Blocks and Synthetic Intermediates
The strategic placement of reactive functional groups in Methyl 2-(3-methoxyphenyl)-2-oxoacetate allows it to participate in a variety of chemical transformations, positioning it as a valuable precursor for a range of important molecular scaffolds.
Precursors for Pyridine (B92270) and Quinoline (B57606) Derivatives
While direct, specific examples of the use of this compound in the synthesis of pyridines are not extensively documented in readily available literature, the general reactivity of α-ketoesters suggests its potential in established synthetic routes. For instance, in multicomponent reactions, α-ketoesters can react with a nitrogen source and a 1,3-dicarbonyl compound or its equivalent to construct the pyridine ring. The presence of the 3-methoxyphenyl (B12655295) group can influence the electronic properties and solubility of the resulting pyridine derivatives, making them of interest for various applications.
In the synthesis of quinoline derivatives, the Friedländer annulation is a powerful method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov Although direct application of this compound in this reaction is not explicitly detailed, its α-ketoester moiety can potentially be adapted to serve as the two-carbon unit required for the formation of the quinoline core. This would involve a reaction with a suitable 2-aminoaryl derivative, leading to the formation of quinolines bearing a 3-methoxyphenyl substituent, a common motif in pharmacologically active compounds.
Foundation for Phosphonate (B1237965) and Phosphite (B83602) Ester Synthesis
The α-ketoester functionality of this compound makes it a suitable substrate for the synthesis of phosphonate and phosphite esters. The Pudovik and Abramov reactions, for example, involve the addition of dialkyl phosphites to carbonyl compounds. In a similar vein, the reaction of this compound with a trialkyl phosphite could proceed via a Perkow-type reaction to yield a vinyl phosphate (B84403) or through a Michaelis-Arbuzov-type reaction under specific conditions to afford α-phosphonoesters. These organophosphorus compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry and as agrochemicals.
Intermediate in the Preparation of Complex Heterocyclic Systems (e.g., Indoles, Oxindoles, Isoxazolidines, Thiadiazoles)
The reactivity of this compound lends itself to the construction of various complex heterocyclic systems.
Indoles and Oxindoles: The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry, typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While not a direct application, derivatives of this compound could potentially be utilized in modified Fischer indole syntheses or other cyclization strategies to generate indoles functionalized with both a methoxyphenyl group and an ester moiety. Similarly, the versatility of the α-ketoester group allows for its incorporation into synthetic routes targeting oxindoles, which are prevalent scaffolds in many natural products and pharmaceuticals.
Isoxazolidines: The 1,3-dipolar cycloaddition reaction between a nitrone and an alkene is a primary method for the synthesis of isoxazolidines. While this compound itself is not an alkene, it can be transformed into a dipolarophile through various chemical manipulations, thereby enabling its participation in such cycloadditions to form isoxazolidine (B1194047) rings.
Thiadiazoles: There is documented evidence for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives incorporating a 3-methoxyphenyl substituent. These syntheses often proceed through the cyclization of thiosemicarbazide (B42300) precursors, which can be derived from carboxylic acids or their derivatives. The ester functionality of this compound could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the necessary thiosemicarbazide intermediate for the construction of the thiadiazole ring.
Synthons for the Construction of Chiral Scaffolds
The prochiral center at the α-carbon of this compound makes it an attractive starting material for asymmetric synthesis. The development of chiral catalysts and auxiliaries allows for the stereoselective transformation of the keto group into a chiral alcohol or the enantioselective addition of nucleophiles to the carbonyl carbon. Such transformations would generate valuable chiral building blocks containing the 3-methoxyphenyl moiety, which can then be utilized in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. For instance, asymmetric reduction of the ketone would yield chiral α-hydroxy esters, which are versatile intermediates in organic synthesis.
Intermediate in the Synthesis of α-Amino Acids and Derivatives
Aryl-keto-containing α-amino acids are valuable intermediates for the synthesis of non-proteinogenic α-amino acids and other biologically active compounds. researchgate.net One of the key methods for the synthesis of α-amino acids is the reductive amination of α-keto acids or their esters. organic-chemistry.orgrsc.org this compound can serve as a direct precursor in this reaction. Treatment with an ammonia (B1221849) source and a reducing agent can convert the α-keto group into an α-amino group, thereby generating an α-amino acid derivative with a 3-methoxyphenyl side chain. This provides a direct route to novel and potentially biologically active amino acids.
| Synthetic Target | Key Reaction Type | Potential Role of this compound |
| Pyridine Derivatives | Multicomponent Reactions | Serves as the C2 component. |
| Quinoline Derivatives | Friedländer Annulation | Provides the two-carbon unit for ring formation. |
| Phosphonate Esters | Michaelis-Arbuzov/Perkow-type Reactions | Acts as the electrophilic carbonyl substrate. |
| Thiadiazole Derivatives | Cyclization of Thiosemicarbazides | Precursor to the required carboxylic acid derivative. |
| Chiral α-Hydroxy Esters | Asymmetric Reduction | Prochiral substrate for generating stereocenters. |
| α-Amino Acid Derivatives | Reductive Amination | Direct precursor to the amino acid scaffold. |
Chemical Biology Applications (as probes or mechanistic tools)
The application of this compound specifically as a chemical probe or mechanistic tool in chemical biology is not well-documented in publicly available research. However, the inherent reactivity of the α-ketoester functional group suggests potential avenues for such applications.
Aryl α-ketoesters, in general, can act as electrophilic traps for nucleophilic residues in enzyme active sites, making them potential candidates for covalent inhibitors or activity-based probes. The 3-methoxyphenyl group could serve as a recognition element for specific protein binding pockets. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the molecule, it could potentially be used to label and identify target proteins in complex biological systems.
Furthermore, the reactivity of the α-keto group could be exploited in mechanistic studies of enzymes. For example, it could act as a substrate mimic to probe the catalytic mechanism of oxidoreductases or transferases. The electronic and steric properties of the 3-methoxyphenyl group could be systematically varied to understand the structure-activity relationships of enzyme-substrate interactions. While these applications are currently speculative for this compound itself, they represent promising directions for future research in the field of chemical biology.
Precursors for Enzyme Inhibitors
This compound serves as a crucial starting material in the synthesis of complex heterocyclic molecules that are investigated for their potential as enzyme inhibitors. The focus of this section is on the chemical synthesis pathways and the mechanistic aspects of the synthesized compounds, rather than their detailed biological activities.
A notable application of this compound is in the synthesis of quinazolinone derivatives. These derivatives are a class of fused heterocyclic compounds that have been identified as valuable scaffolds in medicinal chemistry due to their potential to interact with various enzymes.
Chemical Synthesis of Quinazolinone Derivatives:
A key synthetic route involves a multi-step process to yield compounds like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. The synthesis can be summarized as follows:
Formation of the Quinazolinone Core: The initial step involves the reaction of anthranilic acid with 3-methoxyphenyl isothiocyanate. This reaction forms the foundational 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one structure. Modern, greener synthetic approaches may utilize deep eutectic solvents (DES) like choline (B1196258) chloride:urea to facilitate this reaction.
S-alkylation: The quinazolinone core then undergoes S-alkylation. In this step, a compound such as methyl bromoacetate (B1195939) is reacted with the 2-mercapto group of the quinazolinone. This reaction is often carried out in the presence of a base, like sodium acetate (B1210297), in a suitable solvent such as ethanol. Microwave-assisted synthesis can be employed to accelerate this step.
This synthetic pathway highlights the role of this compound as a precursor to the isothiocyanate, which is a key reactant in forming the quinazolinone ring system.
Mechanistic Studies of Enzyme Inhibition:
While the detailed biological activity is beyond the scope of this article, the mechanistic studies of how such synthesized molecules can inhibit enzymes are of great chemical interest. Enzyme inhibitors can act through various mechanisms, which are typically studied using kinetic analyses. The common types of inhibition include:
Competitive Inhibition: The inhibitor molecule competes with the substrate for binding to the active site of the enzyme.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Graphical methods and kinetic parameter analysis are employed to elucidate these mechanisms. By studying the reaction rates at different substrate and inhibitor concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the inhibition constants (Ki and Ki'). These studies are fundamental to understanding the structure-activity relationships of potential enzyme inhibitors synthesized from precursors like this compound.
Applications in Materials Science and Polymer Chemistry
Information regarding the direct application of this compound as a monomer, cross-linking agent, or in the development of materials with specific functional properties is not available in the reviewed scientific literature. Therefore, the following subsections could not be addressed.
Advanced Solid State and Intermolecular Interaction Studies
Crystal Engineering and Supramolecular Assembly
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The supramolecular assembly of a molecule in its crystalline form is governed by a variety of non-covalent forces.
Hydrogen Bonding Networks in Crystalline Architectures
Table 1: Potential Hydrogen Bond Acceptor Sites in Methyl 2-(3-methoxyphenyl)-2-oxoacetate
| Functional Group | Oxygen Atom | Potential Role |
|---|---|---|
| Methoxy (B1213986) | O(methoxy) | Acceptor |
| Ketone | O(keto) | Acceptor |
| Ester | O(carbonyl) | Acceptor |
This table is hypothetical and illustrates potential interaction sites. No experimental data is available.
Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking, Tetrel Bonding)
Beyond classical hydrogen bonds, other non-covalent interactions would be crucial in dictating the supramolecular assembly of this compound. These could include:
π-Stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···O interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors.
The study of these interactions would require detailed crystallographic analysis to determine intermolecular distances and geometries.
Polymorphism and Cocrystallization Investigations
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. An investigation into the polymorphism of this compound would involve systematic screening of crystallization conditions (e.g., solvent, temperature, pressure) to identify any different crystalline forms.
Cocrystallization involves combining a target molecule with a coformer in a specific stoichiometric ratio to form a new crystalline solid. This technique is often used to modify the physicochemical properties of a compound. A cocrystallization study of this compound would explore its potential to form cocrystals with various coformers, guided by principles of supramolecular synthons.
Currently, there are no published studies on the polymorphism or cocrystallization of this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Enzymatic and Biocatalytic Transformations
Biocatalytic Reduction of α-Keto Esters
The biocatalytic reduction of the ketone functionality in α-keto esters is a key transformation, yielding chiral α-hydroxy esters. This is most commonly achieved through the use of ketoreductases or whole-cell biocatalysts.
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of oxidoreductases that catalyze the stereoselective reduction of carbonyl groups. These enzymes have been extensively studied for the asymmetric reduction of a wide range of ketones and α-keto esters, often with high enantioselectivity. The reduction of aromatic α-keto esters, structurally similar to Methyl 2-(3-methoxyphenyl)-2-oxoacetate, has been successfully demonstrated using various KREDs.
A study on the substrate scope of a recombinant aldo-keto reductase (YtbE) from Bacillus sp. demonstrated its capability to reduce various aromatic ketones and keto esters with excellent enantioselectivity (>99% ee) for the aromatic ketones. nih.gov This broad substrate tolerance suggests that YtbE and similar KREDs could be effective catalysts for the asymmetric reduction of this compound.
The following table summarizes the biocatalytic reduction of various aromatic α-keto esters using different enzyme systems, illustrating the potential for the reduction of this compound.
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methyl Benzoylformate | Saccharomyces cerevisiae | (R)-Methyl Mandelate | 99.4 | 99.9 |
| Ethyl Benzoylformate | Recombinant E. coli expressing KRED | (R)-Ethyl Mandelate | >99 | >99 |
| Ethyl 2-oxo-4-phenylbutanoate | Candida glabrata KRED | Ethyl (R)-2-hydroxy-4-phenylbutyrate | >99 | >99 |
The stereoselectivity of KREDs is a critical factor in their application for the synthesis of chiral molecules. While many wild-type enzymes exhibit good to excellent stereoselectivity, protein engineering techniques are often employed to enhance this property or even invert the stereochemical outcome of the reaction. Structure-guided rational design and directed evolution are two powerful strategies for engineering enzyme active sites.
In structure-guided rational design, the three-dimensional structure of the enzyme-substrate complex is modeled to identify key amino acid residues in the active site that influence substrate binding and stereoselectivity. Mutations are then introduced at these positions to create variants with improved properties. For example, Tang and co-workers used a structure-guided rational directed evolution approach to improve the dynamic reductive kinetic resolution of bulky α-amino-β-keto esters catalyzed by a KRED from Exiguobacterium sp. F42. rsc.org They generated a variant with nine mutations that exhibited excellent stereoselectivity (>99% dr, >99% de) and high conversion (>99%). rsc.org
Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with the desired characteristics. This approach does not require prior knowledge of the enzyme's structure or mechanism.
For a substrate like this compound, the orientation of the methoxy-substituted phenyl ring within the active site of a KRED would be a key determinant of the stereochemical outcome. Engineering the active site to create a more defined binding pocket that favors one specific orientation of the substrate can lead to significant improvements in enantioselectivity.
The table below provides examples of how active site engineering has been used to improve the stereoselectivity of KREDs for the reduction of aromatic ketones, a principle directly applicable to α-keto esters like this compound.
| Enzyme | Substrate | Key Mutations | Improvement in Stereoselectivity |
| KRED from Exiguobacterium sp. F42 | Bulky α-amino-β-keto esters | 9 mutations | >99% dr, >99% de |
| Carbonyl Reductase from Candida glabrata | Aromatic ketones | Phe92, Tyr208, Met144, Phe145 | High activity and stereoselectivity |
Enzyme Kinetics and Mechanistic Studies of Biocatalyzed Reactions
Understanding the enzyme kinetics and reaction mechanism is crucial for optimizing biocatalytic processes. For KRED-catalyzed reductions, the reaction typically follows a sequential ordered mechanism where the cofactor (NADH or NADPH) binds first to the enzyme, followed by the ketone substrate. The hydride is then transferred from the cofactor to the carbonyl carbon of the substrate, and the resulting alcohol product is released, followed by the oxidized cofactor (NAD+ or NADP+).
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate.
While specific kinetic data for the enzymatic reduction of this compound are not available in the reviewed literature, studies on similar substrates can provide insights. For example, the kinetic parameters for the reduction of various acetophenone (B1666503) derivatives by a (S)-1-phenylethanol dehydrogenase have been determined, showing a range of Km and Vmax values depending on the substituent on the aromatic ring. nih.gov It is expected that the methoxy (B1213986) group in this compound would influence its binding to the enzyme's active site and thus affect the kinetic parameters.
A general representation of Michaelis-Menten kinetics for a KRED-catalyzed reduction is shown below. The actual values would need to be determined experimentally for this compound with a specific enzyme.
| Parameter | Description | Representative Value Range for Aromatic Ketones |
| Km (Substrate) | Michaelis constant for the keto ester; indicates substrate affinity. | 0.1 - 10 mM |
| Km (Cofactor) | Michaelis constant for NADH or NADPH. | 0.01 - 0.5 mM |
| Vmax | Maximum reaction velocity at saturating substrate and cofactor concentrations. | Varies greatly depending on the enzyme and conditions. |
| kcat | Turnover number; the number of substrate molecules converted per enzyme molecule per unit time. | 1 - 1000 s⁻¹ |
Mechanistic studies often involve the use of substrate analogs, isotope labeling, and computational modeling to elucidate the details of the catalytic cycle. Such studies are essential for understanding the factors that control stereoselectivity and for designing more efficient biocatalysts.
Enzymatic Derivatization and Functionalization
Beyond reduction, enzymes can be used for other transformations of this compound, such as hydrolysis, transesterification, and amination, to produce other valuable derivatives.
Enzymatic Hydrolysis: Lipases and esterases can catalyze the hydrolysis of the methyl ester group of this compound to yield the corresponding carboxylic acid, 2-(3-methoxyphenyl)-2-oxoacetic acid. This reaction is typically performed in an aqueous buffer and can be highly selective, avoiding side reactions that might occur under harsh chemical hydrolysis conditions. A patent for a related compound, methyl (4-methoxyphenyl)glycidate, describes the use of lipases for enantioselective hydrolysis. google.com
Enzymatic Transesterification: In the presence of an alcohol, lipases can also catalyze the transesterification of the methyl ester to form a different ester. This is a useful strategy for modifying the properties of the molecule, for example, to improve its solubility or to introduce a new functional group. The reaction is typically carried out in a non-aqueous solvent to favor the transesterification reaction over hydrolysis.
Enzymatic Reductive Amination: Transaminases (TAs) or amine dehydrogenases (AmDHs) could potentially be used for the reductive amination of the keto group of this compound to produce the corresponding α-amino acid ester. This is a highly valuable transformation for the synthesis of chiral amines and amino acids. The reaction requires an amine donor (for TAs) or ammonia (B1221849) and a reducing equivalent (for AmDHs). While direct evidence for this transformation on the target molecule is lacking, the broad substrate scope of many TAs and AmDHs suggests its feasibility.
The following table summarizes the potential enzymatic derivatizations of this compound.
| Transformation | Enzyme Class | Potential Product |
| Hydrolysis | Lipase, Esterase | 2-(3-methoxyphenyl)-2-oxoacetic acid |
| Transesterification | Lipase | Alkyl 2-(3-methoxyphenyl)-2-oxoacetate |
| Reductive Amination | Transaminase, Amine Dehydrogenase | Methyl 2-amino-2-(3-methoxyphenyl)acetate |
Conclusion and Future Research Directions
Summary of Key Research Achievements and Methodological Advancements
Research surrounding Methyl 2-(3-methoxyphenyl)-2-oxoacetate and related α-keto esters has led to a significant expansion of the synthetic chemist's toolkit. The compound serves as a valuable building block, particularly in the synthesis of heterocyclic structures and other molecules of potential biological interest. mdpi.com A key achievement lies in the diversification of synthetic methodologies for α-keto esters, moving beyond classical approaches.
Historically, the synthesis of these compounds relied on methods such as the Friedel-Crafts acylation and reactions involving Grignard reagents with reagents like diethyl oxalate (B1200264). chemicalbook.commdpi.com While effective, these methods often require harsh conditions or stoichiometric reagents. The field has seen remarkable progress with the advent of modern catalytic systems. Transition-metal-catalyzed reactions, particularly those involving palladium, have enabled more efficient and selective formation of α-keto esters from aryl halides. mdpi.comnih.govresearchgate.net
More recent advancements have focused on improving the sustainability and efficiency of these syntheses. Key methodological breakthroughs include:
Oxidative Esterification: Methods utilizing iodine-mediated or copper-catalyzed aerobic oxidation of acetophenones provide direct routes to α-ketoesters. organic-chemistry.org
Photocatalysis: The use of visible light to promote the synthesis of α-keto esters from precursors like β-ketonitriles represents a green, catalyst-free approach. mdpi.comorganic-chemistry.org
Electrochemical Synthesis: Anodic oxidation of aryl methyl ketones has emerged as an atom-economical and environmentally compatible alternative, offering operational simplicity and enhanced safety. mdpi.com
Green Chemistry Approaches: Microwave-assisted synthesis has been shown to accelerate reactions, such as in the S-alkylation of mercapto-quinazolinones using related intermediates, leading to faster production and potentially higher yields. mdpi.com
These advancements have collectively made α-keto esters like this compound more accessible, paving the way for their broader application in research and development.
Emerging Trends and Unexplored Research Avenues
The trajectory of research involving this compound is increasingly guided by the principles of sustainable chemistry and the search for novel applications. An emerging trend is the concerted effort to replace traditional, often hazardous, reagents with greener alternatives, such as using molecular oxygen as the oxidant in catalytic cycles. organic-chemistry.orgresearchgate.net The development of metal-free reaction pathways and the use of recyclable catalysts are also at the forefront of synthetic innovation. mdpi.comorganic-chemistry.org
Despite its utility as a synthetic intermediate, the full potential of this compound remains largely untapped. Several research avenues are ripe for exploration:
Novel Bioactive Molecules: While it has been used to create quinazolinone derivatives, a systematic exploration of its utility in synthesizing diverse libraries of compounds for biological screening is an unexplored area. mdpi.com Its structure is a viable starting point for analogues of molecules targeting a range of biological systems. nih.gov
Asymmetric Catalysis: The prochiral nature of the α-keto group makes it an excellent substrate for asymmetric transformations. Developing catalytic systems for the enantioselective reduction or addition of nucleophiles to the ketone could provide access to valuable chiral building blocks for the pharmaceutical industry.
Materials Science: The reactivity of the α-keto ester functionality could be harnessed in polymer chemistry or for the synthesis of functional dyes and organic electronic materials. Its incorporation into larger molecular architectures has not been extensively investigated.
Biocatalysis: The use of enzymes for the synthesis or transformation of α-keto esters is a promising green alternative. googleapis.comgoogle.comresearchgate.net Research into enzymes that can selectively catalyze reactions on this compound could lead to highly efficient and enantioselective synthetic routes.
Potential for Novel Synthetic Routes and Mechanistic Discoveries
Future advancements in the synthesis of this compound will likely focus on enhancing elegance, efficiency, and environmental compatibility. There is significant potential for the development of novel synthetic routes that leverage emerging chemical technologies. For instance, the integration of flow chemistry with electrochemical or photochemical methods could enable safer, more scalable, and continuous production of the compound. Furthermore, sourcing starting materials from renewable biomass is a key goal for sustainable chemistry, and developing pathways to this compound from biomass-derived precursors presents a compelling challenge. mdpi.comchemrxiv.org
Alongside the development of new reactions, there is a critical need for deeper mechanistic understanding. While numerous synthetic methods exist, detailed kinetic and computational studies are often lacking. nih.govnih.gov Future research could focus on:
Elucidating Reaction Pathways: Using techniques like in-situ spectroscopy and computational modeling to map the precise mechanisms of catalytic reactions would allow for more rational catalyst design and optimization of reaction conditions.
Identifying Key Intermediates: Trapping and characterizing transient intermediates in reactions such as palladium-catalyzed carbonylations or photochemical oxidations can provide crucial insights into how these complex transformations occur. nih.gov
Understanding Catalyst Deactivation: In catalytic systems, understanding the pathways through which catalysts degrade is essential for developing more robust and long-lasting industrial processes.
By pursuing these avenues, the scientific community can unlock a more profound understanding of the chemistry of this compound, leading to the discovery of more powerful synthetic tools and novel molecular applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(3-methoxyphenyl)-2-oxoacetate, and what intermediates are critical in its preparation?
- The compound is synthesized via multi-step reactions. A common route involves esterification of 2-methoxybenzoic acid derivatives followed by oxidation or condensation. For example, intermediates like 2-methoxybenzoic acid are reacted with ethylene glycol under acidic conditions to form esters, which are further functionalized via etherification . Key reagents include KMnO₄ (oxidation) and LiAlH₄ (reduction), with NaH as a base for substitutions .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography. For instance, crystal structures resolved via SHELX software (e.g., SHELXL for refinement) validate molecular geometry, as seen in related compounds like methyl 2-(7-benzyloxy-1-naphthyl)-2-oxoacetate . Mass spectrometry (HRMS) confirms molecular weight .
Q. What natural sources or biosynthetic pathways produce this compound analogs?
- Analogous compounds, such as methyl 2-(4-methoxyphenyl)-2-oxoacetate, have been isolated from marine ascidians (e.g., Polycarpa aurata), suggesting potential enzymatic pathways involving phenylpropanoid metabolism .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?
- Optimization includes solvent selection (e.g., aprotic solvents for substitutions), temperature control (e.g., low temps for LiAlH₄ reductions), and catalytic systems. Microwave-assisted synthesis (e.g., 50–100 W, 60–120°C) reduces reaction times, as demonstrated in quinazolinone derivatives . Computational modeling (DFT) aids in predicting reaction energetics and transition states .
Q. What role does this compound play in drug discovery, particularly in structure-activity relationship (SAR) studies?
- The compound’s ester and aryl groups make it a versatile intermediate for bioactive molecules. For example, ethyl 2-(5-methylpyridin-2-ylamino)-2-oxoacetate is a precursor to anticoagulants like edoxaban, where modifications to the phenyl ring modulate binding affinity to clotting factors .
Q. How do green chemistry approaches improve the sustainability of synthesizing this compound derivatives?
- Deep eutectic solvents (DES, e.g., choline chloride:urea) replace volatile organic solvents, while microwave irradiation enhances reaction efficiency (59% yield in S-alkylation steps) . Catalytic recycling and solvent-free conditions are also explored .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral data for this compound analogs: How are these resolved?
- Variations may arise from polymorphic forms or impurities. Cross-validation using multiple techniques (e.g., DSC for melting points, 2D-NMR for stereochemistry) is critical. For example, crystal packing analysis via X-ray diffraction resolves polymorph-related discrepancies .
Methodological Tables
Table 1: Common Reagents and Conditions for Key Reactions
Table 2: Analytical Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 3.8–4.2 (ester -OCH₃), δ 7.2–7.8 (aromatic protons) | |
| X-ray | C=O bond length ~1.21 Å, dihedral angles <10° | |
| IR | 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
